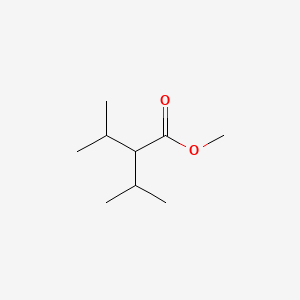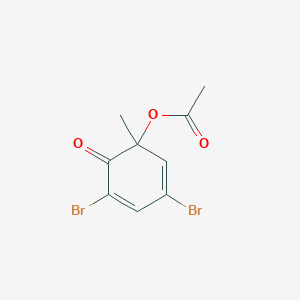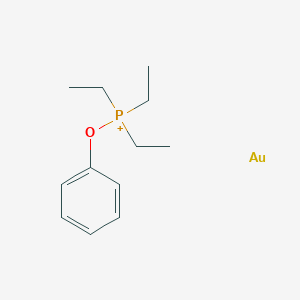
Phenol, 2-(1,4-dihydro-2H-3,1-benzoxazin-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-(1,4-dihydro-2H-3,1-benzoxazin-2-yl)- is a chemical compound that belongs to the class of benzoxazines. Benzoxazines are bicyclic heterocyclic compounds containing one oxygen and one nitrogen atom in a doubly unsaturated six-member ring, specifically a 1,3-oxazine ring, fused with a benzene ring
Métodos De Preparación
The synthesis of Phenol, 2-(1,4-dihydro-2H-3,1-benzoxazin-2-yl)- can be achieved through several methods. One common method involves the reaction of 2-aminophenols with α-bromo-γ-butyrolactone in N,N-dimethylformamide in the presence of potassium carbonate or sodium hydride at room temperature . Another method includes the condensation of an amine, a phenol, and formaldehyde, which is a one-pot process . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Análisis De Reacciones Químicas
Phenol, 2-(1,4-dihydro-2H-3,1-benzoxazin-2-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroxy derivatives.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as a DNA topoisomerase I inhibitor, which could make it useful in cancer treatment . In medicine, its derivatives have shown promise as therapeutic agents due to their biological activity . In industry, it is used in the production of polybenzoxazines, which are high-performance polymers with applications in fiber-reinforced plastics and adhesives .
Mecanismo De Acción
The mechanism of action of Phenol, 2-(1,4-dihydro-2H-3,1-benzoxazin-2-yl)- involves its interaction with specific molecular targets. For instance, as a DNA topoisomerase I inhibitor, it prevents the enzyme from relaxing supercoiled DNA, thereby inhibiting DNA replication and transcription . This action is crucial in its potential use as an anticancer agent. The compound’s structure allows it to bind to the enzyme’s active site, blocking its activity.
Comparación Con Compuestos Similares
Phenol, 2-(1,4-dihydro-2H-3,1-benzoxazin-2-yl)- can be compared with other benzoxazine derivatives. Similar compounds include 3-phenyl-2,4-dihydro-1,3-benzoxazine and 2-phenyl-2H-1,4-benzoxazin-3(4H)-one . These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and applications. The uniqueness of Phenol, 2-(1,4-dihydro-2H-3,1-benzoxazin-2-yl)- lies in its specific substituents, which confer distinct biological activities and industrial applications.
Propiedades
Número CAS |
90284-40-5 |
|---|---|
Fórmula molecular |
C14H13NO2 |
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
2-(2,4-dihydro-1H-3,1-benzoxazin-2-yl)phenol |
InChI |
InChI=1S/C14H13NO2/c16-13-8-4-2-6-11(13)14-15-12-7-3-1-5-10(12)9-17-14/h1-8,14-16H,9H2 |
Clave InChI |
LXNDLUMUXTWGLB-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2NC(O1)C3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,3-Bis[(3-phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354765.png)


![2-[4-(4-Chlorophenoxy)phenyl]-2-(dimethoxymethyl)oxirane](/img/structure/B14354783.png)




![3-[(4-Phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354822.png)

![4-Methoxy-2-[2-(pyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14354832.png)
